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Compound Name: 2-Bromo-2-methylbutanal

Cat. No.: B14464939 Get Quote

An In-depth Technical Guide to 2-Bromo-2-
methylbutanal
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available information on 2-bromo-2-methylbutanal. It is
important to note that experimentally determined physical and spectral data for this specific

compound are limited in publicly accessible literature. Much of the information presented herein

is based on computed data and established principles of organic chemistry for analogous

compounds.

Introduction
2-Bromo-2-methylbutanal is an alpha-halogenated aldehyde, a class of organic compounds

recognized for their utility as synthetic intermediates. The presence of a bromine atom at the

alpha position to the carbonyl group renders the molecule susceptible to a variety of

nucleophilic substitution reactions, making it a potentially valuable building block in the

synthesis of more complex molecules, including pharmaceutical agents. The aldehyde

functionality itself offers a gateway to numerous chemical transformations. This guide provides

a comprehensive overview of the known physical and chemical properties, a plausible synthetic

route, and the expected reactivity of 2-bromo-2-methylbutanal, aimed at professionals in

research and drug development.
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Physical and Chemical Properties
Experimental data for the physical properties of 2-bromo-2-methylbutanal are not readily

available in the peer-reviewed literature. The following table summarizes computed data

obtained from publicly available chemical databases. For comparative purposes, experimental

data for the structurally related compound, 2-bromo-2-methylbutane, is also provided.

Table 1: Computed Physical and Chemical Properties of 2-Bromo-2-methylbutanal

Property Value Source

Molecular Formula C₅H₉BrO [1]

Molecular Weight 165.03 g/mol [1]

IUPAC Name 2-bromo-2-methylbutanal [1]

CAS Number 66064-60-6 [1]

XLogP3 1.6 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Rotatable Bond Count 2 [1]

Exact Mass 163.98368 Da [1]

Monoisotopic Mass 163.98368 Da [1]

Topological Polar Surface Area 17.1 Å² [1]

Heavy Atom Count 7 [1]

Table 2: Experimental Physical Properties of 2-Bromo-2-methylbutane (for comparison)
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Property Value Source

Boiling Point 107 °C at 980 hPa [2]

Density 1.182 g/cm³ at 25 °C [2]

Refractive Index n20/D 1.4423 [3]

Synthesis of 2-Bromo-2-methylbutanal
A method for the synthesis of 2-bromo-2-methylpropanal has been described in a Chinese

patent, which can be adapted for 2-bromo-2-methylbutanal. The general strategy involves the

alpha-bromination of the parent aldehyde.

General Reaction Scheme
The synthesis proceeds via the acid-catalyzed alpha-bromination of 2-methylbutanal. The

reaction involves the formation of an enol intermediate which then reacts with molecular

bromine.
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Synthesis of 2-Bromo-2-methylbutanal
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Caption: Acid-catalyzed alpha-bromination of 2-methylbutanal.

Experimental Protocol (Adapted from CN102432444B)
This protocol is adapted from a patented procedure for a similar compound and should be

optimized for the synthesis of 2-bromo-2-methylbutanal.

Materials:

2-Methylbutanal

Methanol

Bromine
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Acetonitrile

Methyl iodide (Note: This is for the propanal analogue in the patent; for butanal, this step is

likely unnecessary and direct bromination should be the focus)

Ice water

Ethanol

Sodium bicarbonate solution (saturated)

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate

Dichloromethane (or other suitable extraction solvent)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, dissolve 2-methylbutanal in a suitable solvent such as methanol or dichloromethane.

Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine

dissolved in the same solvent from the dropping funnel. Maintain the temperature below 10

°C during the addition.

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution

of sodium bicarbonate until the bromine color disappears.

Extraction: Transfer the mixture to a separatory funnel and extract the product with

dichloromethane (3 x 50 mL).

Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Purification Workflow:

Purification Workflow

Crude Product

Quench with NaHCO3

Extract with CH2Cl2

Wash with H2O and Brine

Dry with MgSO4

Concentrate in vacuo

Purify (Distillation or Chromatography)

Pure 2-Bromo-2-methylbutanal

Click to download full resolution via product page

Caption: General purification workflow for 2-bromo-2-methylbutanal.

Spectral Characterization (Predicted)
No experimental spectra for 2-bromo-2-methylbutanal are publicly available. The following

are predicted characteristics based on the structure and data for similar compounds.
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Table 3: Predicted Spectroscopic Data for 2-Bromo-2-methylbutanal

Technique Expected Features

¹H NMR

-CHO proton: A singlet around δ 9-10 ppm. -

CH₂- protons: A quartet adjacent to the methyl

group. -CH₃ protons (ethyl): A triplet coupled to

the methylene group. -CH₃ proton (methyl): A

singlet.

¹³C NMR

C=O carbon: A signal in the range of δ 190-200

ppm. C-Br carbon: A signal significantly

downfield. Alkyl carbons: Signals in the typical

aliphatic region.

IR Spectroscopy

C=O stretch: A strong absorption band around

1720-1740 cm⁻¹. C-H stretch (aldehyde): Two

characteristic bands around 2720 and 2820

cm⁻¹. C-Br stretch: An absorption in the

fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

Molecular Ion (M+): A pair of peaks of nearly

equal intensity at m/z 164 and 166,

corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation: Likely loss of Br (M-79/81), loss

of CHO (M-29), and alpha-cleavage.

Reactivity and Stability
Alpha-bromo aldehydes are known to be reactive electrophiles. The electron-withdrawing

nature of both the bromine atom and the carbonyl group makes the alpha-carbon susceptible to

nucleophilic attack.

General Reactivity:

Nucleophilic Substitution: The bromide is a good leaving group, facilitating Sₙ2 reactions with

a variety of nucleophiles (e.g., amines, thiols, alkoxides).
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Reaction with Biological Nucleophiles: The electrophilic nature of the alpha-carbon suggests

potential reactivity with nucleophilic residues in proteins, such as cysteine and histidine. This

is a key consideration in drug development for assessing potential toxicity and for the design

of covalent inhibitors.

Instability: Alpha-haloaldehydes can be unstable and may be prone to decomposition,

particularly under basic conditions or upon heating.[4] They should be stored under an inert

atmosphere at low temperatures.

Reactivity Diagram:

Reactivity of 2-Bromo-2-methylbutanal

2-Bromo-2-methylbutanal

Substitution Product

SN2 Reaction

Nucleophile (e.g., R-NH2, R-SH)

Click to download full resolution via product page

Caption: General nucleophilic substitution reactivity.

Biological Activity and Signaling Pathways
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Currently, there is no publicly available information detailing the specific biological activities of

2-bromo-2-methylbutanal or its involvement in any signaling pathways. As a reactive

electrophile, it has the potential to interact non-specifically with biological macromolecules. In

the context of drug development, such compounds are often investigated as covalent modifiers

of specific protein targets, but this requires dedicated biological screening and validation.

Researchers interested in this molecule for therapeutic applications would need to conduct

comprehensive in vitro and in vivo studies to determine its biological effects.

Safety and Handling
Alpha-bromo aldehydes should be handled with caution in a well-ventilated fume hood.[2]

Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.

These compounds are likely to be irritants to the skin, eyes, and respiratory tract. Due to their

potential reactivity, they should be stored in a cool, dry place away from incompatible materials

such as strong bases and oxidizing agents.[2]

Conclusion
2-Bromo-2-methylbutanal is a halogenated aldehyde with potential as a synthetic

intermediate. While experimental data on its properties are scarce, its synthesis is achievable

through the alpha-bromination of 2-methylbutanal. Its reactivity is predicted to be dominated by

the electrophilic nature of the alpha-carbon. The lack of information on its biological activity

necessitates thorough investigation for any potential applications in drug discovery and

development. Researchers should proceed with caution, employing appropriate safety

measures when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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